molecular formula C11H7BrN2 B15364260 8-Bromo-9H-pyrido[3,4-b]indole

8-Bromo-9H-pyrido[3,4-b]indole

Cat. No.: B15364260
M. Wt: 247.09 g/mol
InChI Key: KLIOMPHXRYNWGJ-UHFFFAOYSA-N
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Description

Significance of the β-Carboline and Pyrido[3,4-b]indole Core in Medicinal Chemistry and Drug Discovery

The pyrido[3,4-b]indole nucleus is more commonly known as the β-carboline scaffold. google.com These indole (B1671886) alkaloids are found in various plants, foods, and even within biological tissues and fluids. molaid.com The core structure is a tricyclic system composed of a pyridine (B92270) ring fused to an indole moiety, a framework that allows for diverse biological activities. rsc.org

The significance of the β-carboline core is underscored by the broad spectrum of pharmacological effects exhibited by its derivatives. These compounds are known to interact with a variety of biological targets, including enzymes and receptors in the central nervous system. molaid.comambeed.com Researchers have extensively investigated β-carbolines for a range of potential therapeutic applications, including:

Anticancer Properties: Numerous studies have focused on the design and synthesis of β-carboline derivatives as potent antitumor agents. These compounds have shown the ability to inhibit the proliferation of various cancer cell lines, with some exhibiting significant potency against aggressive cancers like pancreatic, lung, and breast cancer.

Neuroprotective and Neurological Effects: Certain β-carbolines act on the central nervous system, interacting with targets like monoamine oxidase (MAO) and benzodiazepine (B76468) receptors, suggesting potential for treating neurological and psychiatric disorders. molaid.com

Antimicrobial and Antiviral Activity: The scaffold has been a template for developing agents against various pathogens, including bacteria, fungi, and viruses.

Anti-inflammatory Properties: Some derivatives have demonstrated anti-inflammatory effects, adding to their therapeutic potential. ambeed.com

The versatility of the pyrido[3,4-b]indole core, which allows for substitutions at multiple positions, enables chemists to fine-tune the molecule's properties to enhance its activity and selectivity for specific biological targets. This chemical tractability has cemented the β-carboline scaffold as a cornerstone in the quest for new and effective therapeutic agents.

Overview of "8-Bromo-9H-pyrido[3,4-b]indole" within the Broader Compound Class

This compound is a specific halogenated derivative of the parent β-carboline structure. The introduction of a bromine atom at the 8th position of the indole ring significantly alters the electronic and steric properties of the molecule, potentially influencing its biological activity and chemical reactivity.

Generally, carbolines are stable, colorless, and almost odorless solids. ambeed.com The synthesis of this compound can be achieved through the direct bromination of the parent 9H-pyrido[3,4-b]indole using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758). ambeed.com

The compound has been noted in scientific literature and patents, indicating its relevance in medicinal chemistry research. For instance, it is cited in a patent concerning β-carboline compounds for the potential treatment of tumor-related diseases. molaid.com Furthermore, its CAS number, 144434-77-5, is linked to research on antimalarial and antitubercular derivatives, suggesting its use as a building block or a compound of interest in the development of anti-infective agents.

Below are key identifiers and characterization data for the compound.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₇BrN₂
CAS Number 144434-77-5

| Appearance | Solid (general class characteristic) ambeed.com |

Table 2: ¹H NMR Data for this compound Solvent: DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
11.81 s 1H
8.96 d 1.1 1H
8.39 d 5.3 1H
8.28 d 7.8 1H
8.14 dd 5.3, 1.1 1H
7.78 dd 7.7 1H

Data sourced from The Royal Society of Chemistry.

The precise biological profile and full therapeutic potential of this compound remain areas of active investigation. However, its identity as a halogenated β-carboline places it firmly within a class of compounds of immense interest to the scientific community, marking it as a valuable molecule for further study in drug discovery and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

8-bromo-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H7BrN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-6,14H

InChI Key

KLIOMPHXRYNWGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC3=C2C=CN=C3

Origin of Product

United States

Synthetic Methodologies for 8 Bromo 9h Pyrido 3,4 B Indole and Its Analogues

General Synthetic Strategies for Pyrido[3,4-b]indole Core

The assembly of the fundamental pyrido[3,4-b]indole ring system can be achieved through several robust and versatile chemical reactions.

The Pictet–Spengler reaction is a cornerstone in the synthesis of β-carbolines and their tetrahydro derivatives. sciforum.netwikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The initial product is a tetrahydro-β-carboline, which can then be oxidized to the fully aromatic pyrido[3,4-b]indole. nih.govnih.gov The reaction mechanism proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich indole (B1671886) ring to form a spirocycle intermediate. wikipedia.org A subsequent rearrangement and deprotonation yield the tetrahydro-β-carboline product. wikipedia.org

One-pot methods utilizing manganese dioxide have been developed to facilitate the initial alcohol oxidation to an aldehyde, the subsequent Pictet-Spengler cyclization, and the final oxidative aromatization in a single process. nih.gov The reaction has been shown to be effective in aqueous media, highlighting its utility in green chemistry. nih.gov

ReactantsCatalyst/ConditionsProductYieldReference
Tryptamine, Benzaldehydel-tartaric acid, water1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole25% nih.gov
Tryptamine, 4-Methoxybenzaldehydel-tartaric acid, water1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]-indole40% nih.gov
Tryptamine, Cyclohexanecarboxaldehydel-tartaric acid, water1-cyclohexyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleNot specified nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of indole-containing heterocycles. nih.govpsu.edu This method significantly reduces reaction times and can lead to cleaner products with higher yields compared to conventional heating. psu.edubeilstein-journals.org For the pyrido[3,4-b]indole system, microwave irradiation can be used to expedite multi-component reactions or tandem catalytic processes. nsf.govnih.gov For instance, a one-pot, tandem approach using a single palladium complex can achieve Sonogashira coupling, desilylation, and cyclotrimerization under microwave acceleration to build annulated pyrido[3,4-b]indoles in a few steps from simple precursors. nsf.gov This approach is notable for its efficiency in forming multiple bonds and rings in a single reaction vessel. nsf.gov

Palladium catalysis is a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds, making it highly valuable in heterocyclic synthesis. nih.govmdpi.com Palladium-catalyzed amidation followed by cyclization is an effective strategy for creating the pyrido[3,4-b]indole core. nih.gov This approach can be used to synthesize a variety of biologically active structures, including 4-hydroxy-α-carbolines and dihydropyrido[2,3-b]indoles. nih.gov Another powerful method involves a palladium-catalyzed tandem Sonogashira coupling-desilylation-cyclotrimerization strategy, which allows for the rapid assembly of complex, annulated pyrido[3,4-b]indoles. nsf.gov This process demonstrates how a single palladium catalyst can orchestrate a sequence of reactions to build the heterocyclic core efficiently. nsf.gov

Catalyst SystemReaction TypeKey FeaturesReference
Pd(PPh3)2Cl2Tandem Sonogashira-desilylation-cyclotrimerizationOne-pot synthesis, microwave accelerated nsf.gov
Pd(OAc)2Intramolecular CyclizationForms cyclohexanone-fused tetrahydropyrano[3,4-b]indoles mdpi.com
PdCl2(CH3CN)2Oxidative CyclizationForms β-carbolinones via C-C bond formation researchgate.net

Targeted Synthesis of Bromo-Substituted Pyrido[3,4-b]indoles

The synthesis of a specifically substituted analogue like 8-bromo-9H-pyrido[3,4-b]indole requires careful planning regarding the introduction of the bromine atom. This can be achieved either by starting with a pre-brominated precursor or by functionalizing the fully formed heterocyclic core.

A common and direct route to bromo-substituted pyrido[3,4-b]indoles involves using a brominated starting material in a classic scaffold-forming reaction. For the synthesis of this compound, a logical precursor would be 6-bromotryptamine. The Pictet-Spengler reaction of 6-bromotryptamine with an appropriate aldehyde (like glyoxylic acid) would lead to the formation of the corresponding 8-bromo-tetrahydro-β-carboline intermediate. Subsequent oxidation and, if necessary, decarboxylation would yield the final aromatic product.

Alternatively, metal-catalyzed cyclization reactions can be employed. A rhodium(I)-catalyzed [2+2+2] cyclization provides an efficient pathway to construct the fused pyridine (B92270) ring, forming three new rings in a single step. researchgate.netnih.gov This method is high-yielding and accommodates a variety of functional groups, making it suitable for use with halogenated precursors. researchgate.netnih.gov

Achieving regioselectivity is a critical challenge in the synthesis of substituted heterocycles. nih.gov If the pyrido[3,4-b]indole core is synthesized first, a subsequent bromination step must be highly controlled to ensure the bromine atom is introduced at the desired C-8 position. The electronic properties of the tricyclic system dictate the positions most susceptible to electrophilic aromatic substitution.

The direct bromination of an indole nucleus typically occurs at the C-3 position due to its high nucleophilicity. orgsyn.org To achieve substitution on the benzene (B151609) portion of the indole ring, the C-3 position often needs to be blocked, or specific directing groups must be employed. The synthesis of 3-bromoindoles can be achieved by first protecting the indole nitrogen (e.g., with a tert-butyldimethylsilyl group), followed by treatment with N-bromosuccinimide (NBS). orgsyn.org For substitution at other positions, multi-step procedures involving directed ortho-metalation or starting with a pre-functionalized aniline (B41778) are common. core.ac.uk In the context of the pyrido[3,4-b]indole system, the fused pyridine ring modifies the electron distribution, but the principles of electrophilic substitution still apply, making regioselective bromination a significant synthetic hurdle that is often best overcome by using a pre-brominated starting material. nih.gov

Morita–Baylis–Hillman (MBH) Reaction for C-3 Functionalization

The Morita–Baylis–Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that joins an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. nih.govwikipedia.org This reaction is highly valued for its atom economy and its ability to create densely functionalized products, such as allylic alcohols, from readily available starting materials. nih.govwikipedia.org

In the context of the pyrido[3,4-b]indole system, the MBH reaction has been effectively used for the C-3 functionalization of the β-carboline framework. nih.govbeilstein-journals.org Research has shown that 3-formyl-9H-β-carbolines can serve as key precursors for this transformation. beilstein-journals.orgbeilstein-journals.org When these aldehydes are reacted with activated alkenes like acrylonitrile (B1666552) or various acrylates in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), the corresponding C-3 substituted MBH adducts are formed. nih.govbeilstein-journals.org

The reactions are typically carried out under neat (solvent-free) conditions, and the resulting products are furnished in moderate to good yields, ranging from 27% to 72%. nih.govbeilstein-journals.org This method provides a direct pathway to introduce a variety of functional groups at the C-3 position, transforming the 3-formyl-β-carboline into a more complex and versatile scaffold for further chemical exploration. beilstein-journals.org

Table 1: Examples of Morita-Baylis-Hillman (MBH) Reaction on 3-formyl-9H-β-carbolines. nih.govbeilstein-journals.org

Aldehyde Precursor (Structure)Activated AlkeneCatalystYield (%)
3-formyl-9H-β-carbolinesAcrylonitrileDABCO27-72%
3-formyl-9H-β-carbolinesVarious AcrylatesDABCO27-72%

Investigation of Substituent Effects at N-9 Position in Synthesis

The substituent at the N-9 position of the pyrido[3,4-b]indole ring plays a critical role in influencing the reactivity and synthetic outcomes of the molecule. beilstein-journals.orgnih.gov The electronic and steric nature of the group attached to the indole nitrogen can significantly affect the antitumor activities and toxicities of the resulting derivatives. nih.gov

Studies have demonstrated that introducing a short alkyl or a benzyl (B1604629) group at the N-9 position can lead to a significant increase in the antitumor activity of β-carboline derivatives. nih.gov Conversely, computational modeling has suggested that an N9-methyl group could disrupt crucial hydrogen-bonding interactions, which may be important for certain biological targets. researchgate.net The synthesis of N-9 substituted analogs, such as 9-(4-bromobutyl)-β-carboline, provides intermediates that can be used to create more complex molecules, like bivalent β-carbolines. nih.gov

Furthermore, research into the C-3 functionalization via the MBH reaction has been extended to investigate how N-9 substituents impact the reactivity of 3-formyl-1-aryl-9H-pyrido[3,4-b]indoles. beilstein-journals.orgbeilstein-journals.org These findings highlight the importance of the N-9 position as a key site for modification to tune the properties of the β-carboline scaffold. beilstein-journals.orgnih.gov For instance, compounds with both an alkoxycarbonyl or carboxyl group at C-3 and a short alkyl or benzyl group at N-9 have exhibited enhanced antitumor activities with lower toxicities. nih.gov

Table 2: Influence of N-9 Substituents on β-carboline Properties. nih.gov

PositionSubstituent TypeObserved Effect
N-9Short alkyl (e.g., n-butyl)Increased antitumor activity
N-9BenzylIncreased antitumor activity
C-3Ethoxycarbonyl / CarboxylReduced acute toxicity
N-9 & C-3Short alkyl/benzyl & CarboxylEnhanced antitumor activity and lower toxicity

Preparation of Diverse Pyrido[3,4-b]indole Derivatives for Research

The synthesis of a wide array of pyrido[3,4-b]indole derivatives is essential for exploring their potential applications, particularly in the development of new therapeutic agents. nih.govopenmedicinalchemistryjournal.com Researchers have designed and synthesized numerous series of new β-carbolines by introducing various substituents at the C-1, C-3, C-6, C-7, and N-9 positions. nih.govnih.govnih.gov

One common synthetic strategy is the Pictet-Spengler reaction, which involves the condensation of a substituted tryptamine with an aryl or heteroaryl aldehyde, followed by oxidation to form the aromatic β-carboline core. nih.gov This method allows for the introduction of diverse groups at the C-1 position. nih.gov Microwave-assisted one-pot coupling conditions have also been employed to achieve these transformations efficiently. nih.gov

Further diversification is achieved through subsequent modifications. For example, N-9 substitution can be accomplished by reacting the β-carboline with alkyl halides. nih.gov The C-3 position is often modified starting from tryptophan, which introduces a carboxylic acid group that can be further derivatized. nih.gov These synthetic efforts have led to the creation of large libraries of compounds for biological screening. nih.govresearchgate.netnih.gov For instance, a series of 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole derivatives showed potent, broad-spectrum anticancer activity. researchgate.netnih.gov Another approach involves the photocatalytic direct C-H functionalization to construct C1 aminoalkylated β-carbolines, a method that has been applied to the total synthesis of marine alkaloids like eudistomin X. nih.gov

These diverse synthetic methodologies provide researchers with the tools needed to generate novel pyrido[3,4-b]indole derivatives, enabling detailed structure-activity relationship (SAR) studies and the identification of lead compounds for further development. nih.govresearchgate.netepa.gov

Biological Activities and Preclinical Pharmacological Investigations of 8 Bromo 9h Pyrido 3,4 B Indole Analogues

Anticancer and Antiproliferative Activities

Derivatives of the 9H-pyrido[3,4-b]indole nucleus have demonstrated notable efficacy against various cancer types, including those known for their aggressive nature and resistance to treatment. nih.gov The therapeutic potential of these compounds stems from their ability to interfere with fundamental cellular processes that are critical for the growth and survival of cancer cells.

A novel series of pyrido[3,4-b]indole derivatives has shown potent, broad-spectrum anticancer activity against a panel of human cancer cell lines. nih.govlongdom.org These compounds have been tested against cancers that are particularly difficult to treat, such as metastatic pancreatic cancer, triple-negative breast cancers, and melanoma. nih.govresearchgate.net

Research has identified that substitutions at specific positions on the pyrido[3,4-b]indole ring system significantly influence the antiproliferative activity. longdom.org For instance, the combination of a 1-naphthyl group at the C1 position and a methoxy (B1213986) group at the C6 position resulted in the highest potency. nih.govlongdom.org The compound 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, in particular, exhibited impressive IC₅₀ values in the nanomolar range across multiple cell lines, including breast, colon, melanoma, and pancreatic cancer cells. longdom.orgnih.gov Its activity extends to various cell lines such as HCT116 (colon), HPAC and MIA PaCa-2 (pancreatic), MCF-7 and MDA-MB-468 (breast), and A375 (melanoma). longdom.orgnih.gov

Antiproliferative Activity of 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole

Cell Line Cancer Type IC₅₀ (µM)
HCT116 Colon 0.13
HPAC Pancreatic 0.29
MIA PaCa-2 Pancreatic 0.20
Panc-1 Pancreatic 0.29
MCF-7 Breast 0.26
MDA-MB-468 Breast 0.08
A375 Melanoma 0.23
WM164 Melanoma 0.13

Data sourced from Patil et al. (2017) longdom.org

A key mechanistic feature of the anticancer action of pyrido[3,4-b]indole analogues is their ability to modulate the cell cycle. nih.govlongdom.org A strong and selective arrest of cancer cells in the G2/M phase of the cell cycle has been consistently observed with these compounds. nih.govlongdom.orgresearchgate.net This phase of the cell cycle is critical for cell growth and division, and its disruption can lead to the inhibition of proliferation and cell death.

For example, treatment of COLO 205 human colon cancer cells with the novel synthetic compound 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole, a related indole (B1671886) derivative, resulted in a significant accumulation of cells in the G2/M phase. spandidos-publications.com This cell cycle arrest was associated with an increase in the levels of cyclin B1 and BubR1, which are key regulatory proteins of the mitotic spindle checkpoint. spandidos-publications.com The disruption of microtubule assembly is another mechanism by which these compounds induce G2/M arrest. spandidos-publications.com

Beyond halting the cell cycle, pyrido[3,4-b]indole analogues can trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial attribute for an anticancer agent, as it leads to the elimination of malignant cells. The pro-apoptotic potential of these compounds is linked to their ability to activate intrinsic and extrinsic cell death pathways.

Studies on related indole derivatives have demonstrated their capacity to induce apoptosis by activating key effector enzymes called caspases. nih.gov For instance, certain indole-2-carboxamide derivatives were shown to significantly increase the levels of caspase-3, a central executioner of apoptosis. nih.gov These compounds also elevated the levels of other pro-apoptotic markers like caspase-8 and Bax, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The induction of a sub-G0 apoptotic peak in cell cycle analysis further confirms the apoptotic activity of this class of compounds. researchgate.net

The anticancer effects of pyrido[3,4-b]indole analogues are also attributed to their ability to modulate specific oncogenic signaling pathways. nih.gov A primary target that has been identified is the Murine Double Minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. nih.govlongdom.org By inhibiting the MDM2-p53 interaction, these compounds can restore the tumor-suppressing function of p53, leading to cell cycle arrest and apoptosis. nih.gov

Computational modeling and biological studies have indicated that the pyrido[3,4-b]indole scaffold can bind to MDM2. nih.govlongdom.org This interaction is thought to prevent MDM2 from targeting p53 for degradation, thereby increasing p53 protein levels and activating its downstream targets, such as p21, which is a potent cell cycle inhibitor. nih.gov This targeted approach offers a promising strategy for cancer therapy, as the MDM2-p53 pathway is often dysregulated in human cancers. nih.gov

Antimicrobial and Antiparasitic Efficacy

The biological activity of the 9H-pyrido[3,4-b]indole scaffold is not limited to cancer. Analogues have also shown significant promise as antimicrobial and antiparasitic agents, addressing the urgent need for new treatments for infectious diseases.

Indole derivatives, including the pyrido[3,4-b]indole class, have been investigated for their antibacterial properties against a range of pathogens. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

For example, various indole derivatives substituted with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown a broad spectrum of antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against organisms like Staphylococcus aureus, MRSA (Methicillin-resistant Staphylococcus aureus), and Escherichia coli. turkjps.org Furthermore, 5-bromo-substituted indole-3-carboxamide conjugates have exhibited notable activity against Staphylococcus aureus and Acinetobacter baumannii, with some analogues showing an MIC of less than 0.28 µM. mdpi.com These conjugates can also potentiate the effects of conventional antibiotics against resistant bacteria like Pseudomonas aeruginosa. mdpi.com

In the realm of antimycobacterial research, a novel series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives was synthesized and evaluated for anti-HIV activity. nih.gov One compound from this series, (4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl) methanone, showed significant anti-HIV-1 activity with an EC₅₀ of 0.53 µM. nih.gov Additionally, certain substituted 9H-pyrido[3,4-b]indoles have been identified as potential agents against filarial parasites, which cause diseases like river blindness and elephantiasis. nih.gov Specifically, methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated high microfilaricidal action against Acanthocheilonema viteae. nih.gov

Antibacterial Activity of Indole-Triazole Derivative (Compound 3d)

Microorganism MIC (µg/mL)
Staphylococcus aureus 3.125
MRSA 3.125
Bacillus subtilis 3.125
Escherichia coli 6.25
Candida albicans 3.125
Candida krusei 3.125

Data sourced from Ilgın et al. (2018) turkjps.org

Antitubercular Activity

The emergence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of novel antitubercular agents. The indole nucleus, a core component of the β-carboline structure, has been a subject of interest in the development of new therapeutics against tuberculosis. nih.gov Research into β-carboline derivatives has revealed their potential as antimycobacterial agents. nih.gov

Studies on various series of β-carboline derivatives have demonstrated their activity against M. tuberculosis H37Rv. For instance, the synthesis and evaluation of methyl β-carboline carboxylates and imide-β-carboline derivatives have been undertaken to explore their antitubercular potential. nih.gov While specific data on the 8-bromo substituted analogues are not extensively detailed in the reviewed literature, the general antimycobacterial activity of the β-carboline scaffold suggests that 8-bromo-9H-pyrido[3,4-b]indole analogues could be promising candidates for further investigation. The substitution pattern on the β-carboline ring is known to significantly influence the antitubercular activity, indicating that the electronic and steric properties of the bromine atom at the 8-position could modulate the interaction with mycobacterial targets. Further focused studies are required to determine the precise minimum inhibitory concentrations (MIC) and the spectrum of activity of this compound analogues against various strains of M. tuberculosis.

Antifilarial Properties and Efficacy against Specific Nematodes

Lymphatic filariasis, a debilitating parasitic disease caused by nematode worms such as Brugia malayi and Wuchereria bancrofti, remains a significant global health concern. The development of new antifilarial agents, particularly those with macrofilaricidal (adult worm killing) activity, is a key research priority. Substituted 9H-pyrido[3,4-b]indoles have been identified as a promising pharmacophore for the design of such agents. nih.govnih.gov

In vitro and in vivo studies have demonstrated the potent antifilarial activity of various substituted pyrido[3,4-b]indole derivatives. A study investigating a series of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives revealed significant macrofilaricidal and microfilaricidal activity against several nematode species. nih.govnih.gov Although this study did not specifically report on 8-bromo analogues, it highlighted the importance of the substitution pattern for antifilarial efficacy. One derivative, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole (5a), exhibited high activity against Litomosoides carinii and Brugia malayi. nih.govnih.gov

The following table summarizes the antifilarial activity of selected 1,3-disubstituted-9H-pyrido[3,4-b]indole derivatives against different filarial nematodes.

CompoundSubstituentsNematode SpeciesActivity
3a 1-(4-chlorophenyl), 3-carbomethoxy (tetrahydro)Acanthocheilonema viteaeHighest microfilaricidal action
4c 1-(4-methylphenyl), 3-carbomethoxyAcanthocheilonema viteaeHighest adulticidal activity
5a 1-(4-chlorophenyl), 3-hydroxymethylLitomosoides cariniiHighest activity
5a 1-(4-chlorophenyl), 3-hydroxymethylBrugia malayiHighest activity

These findings underscore the potential of the pyrido[3,4-b]indole scaffold in the development of new antifilarial drugs. Further exploration of 8-bromo substituted analogues is warranted to determine if this substitution can enhance the observed efficacy and selectivity against filarial parasites.

Neuropharmacological and Neuroprotective Potential

The β-carboline framework is structurally related to various neuroactive compounds and has been extensively studied for its interactions with the central nervous system. The introduction of a bromine atom at the 8th position can modulate these interactions, leading to significant neuropharmacological effects.

Modulation of Glutamate-Dependent Calcium Ion Uptake

Excessive glutamate (B1630785), a major excitatory neurotransmitter, can lead to neuronal excitotoxicity and cell death, a process heavily dependent on the influx of calcium ions (Ca2+) through glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govarvojournals.org Compounds that can modulate this glutamate-induced calcium influx have therapeutic potential in various neurological disorders.

While direct studies on the effect of this compound on glutamate-dependent calcium ion uptake are limited, the neuroprotective properties observed in related indole compounds suggest a potential role in this pathway. nih.gov For instance, indole-3-propionic acid has been shown to protect neurons against oxidative damage and death induced by the amyloid-beta peptide, a process linked to glutamate excitotoxicity. nih.gov Furthermore, the ability of certain β-carbolines to act as antagonists at NMDA receptors suggests a mechanism for reducing excitotoxic neuronal damage. Given that neurotoxic concentrations of glutamate induce a sustained increase in Ca2+ uptake, the investigation of this compound analogues as modulators of this process is a promising area for future research. nih.gov

Potential for Addressing Neurodegenerative Conditions

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss and cognitive decline. The multifactorial nature of these diseases has led to the exploration of multi-target drugs. The β-carboline scaffold has been identified as a privileged structure in the design of agents for Alzheimer's disease. nih.gov

Indole compounds have been shown to possess neuroprotective properties against the Alzheimer's beta-amyloid peptide. nih.gov Specifically, an indole compound, NC009-1, demonstrated the ability to upregulate the expression of apolipoprotein E (APOE) and tropomyosin receptor kinase A (TRKA), leading to improved neurite outgrowth and amelioration of cognitive deficits in animal models of Alzheimer's disease. nih.gov The potential of this compound analogues in this context is significant, given that the bromine substitution can enhance binding affinity to relevant neurological targets. Further research is needed to evaluate the efficacy of these specific analogues in preclinical models of neurodegeneration.

Interactions with Neurotransmitter Receptors

The neuropharmacological effects of β-carbolines are often mediated through their interaction with various neurotransmitter receptors. Studies have shown that β-carboline derivatives can bind to serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. psu.edunih.gov

A key finding is that the substitution pattern on the β-carboline ring significantly influences receptor affinity. Specifically, a study on a series of ring-substituted β-carbolines demonstrated that 8-bromo derivatives displayed enhanced affinity for 5-HT2A and 5-HT2C serotonin receptors compared to their unsubstituted parent compounds. nih.gov The 5-HT2A receptor, in particular, is a crucial target for many psychoactive and therapeutic agents and is involved in processes like neuronal excitation and cognition. wikipedia.org In contrast, most β-carbolines, including their substituted analogues, have shown little to no affinity for 5-HT1A and dopamine D2 receptors. psu.edunih.gov

The table below presents the binding affinities (Ki values) of selected β-carboline derivatives for various neurotransmitter receptors.

CompoundReceptorKi (nM)
Tetrahydro-β-carboline (THBC)5-HT1A4310
8-Methoxytetrahydroharman5-HT1A450
Tetrahydroharman5-HT2A1430
Tetrahydro-β-carboline (THBC)5-HT2A3040
β-CCMBenzodiazepine (B76468)3

The enhanced affinity of 8-bromo substituted β-carbolines for specific serotonin receptor subtypes highlights their potential for development as selective neurological agents.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. The β-carboline scaffold has been investigated for its potential to mitigate these processes.

Research has shown that β-carboline alkaloids can suppress the overproduction of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov This suppression is achieved by downregulating the expression and activity of inducible nitric oxide synthase (iNOS). nih.govnih.gov For example, two β-carboline alkaloids, 4,8-dimethoxy-1-vinyl-β-carboline and 4-methoxy-1-vinyl-β-carboline, were found to reduce the levels of iNOS protein and mRNA in a concentration-dependent manner. nih.gov These compounds also decreased the production of prostaglandin (B15479496) E2 and the DNA binding of nuclear factor-kappaB (NF-κB), a critical transcription factor in the inflammatory response. nih.gov

In addition to their anti-inflammatory effects, β-carboline derivatives have been studied for their antioxidant properties. Some 1-substituted glyoxal (B1671930) β-carboline derivatives have been shown to significantly inhibit xanthine (B1682287) oxidase activity, which leads to a reduction in reactive oxygen species (ROS) and free radicals. researchgate.netutm.my By mitigating the inflammatory cascade and reducing oxidative stress, these compounds demonstrate potential therapeutic applications in inflammatory disorders. researchgate.netutm.my While direct evidence for the 8-bromo analogue is still emerging, the established anti-inflammatory and antioxidant activities of the parent β-carboline structure provide a strong rationale for investigating the potential of this compound in this area.

Reactive Oxygen Species Scavenging Activity

The potential for pyridoindole derivatives to act as antioxidants has been a subject of scientific inquiry. Studies on related compounds have shown that the pyridoindole nucleus can be a potent scavenger of peroxyl radicals. nih.gov The antioxidant activity of these compounds is thought to be mediated by the indolic nitrogen center, and structural changes in its vicinity can be crucial for their radical scavenging efficiency. nih.gov For instance, research on substituted pyridoindoles has demonstrated their ability to prevent lipid peroxidation, with an efficacy comparable to that of Trolox, a well-known antioxidant. nih.gov However, specific data quantifying the reactive oxygen species (ROS) scavenging capacity of this compound is not documented in the available literature.

Chondrogenic and Cartilage Regeneration Effects

The investigation of small molecules that can promote chondrogenesis and cartilage regeneration is an active area of research. While various compounds and biological factors are being explored for their potential in this field, there is no specific mention in the scientific literature of this compound being evaluated for its chondrogenic or cartilage regenerative properties. Research in this area tends to focus on growth factors, mesenchymal stem cells, and various scaffold materials.

Structure Activity Relationship Sar Studies of 8 Bromo 9h Pyrido 3,4 B Indole Analogues

Impact of Substitution Patterns on Biological Efficacy

The biological activity of 8-Bromo-9H-pyrido[3,4-b]indole analogues is profoundly influenced by the nature and position of substituents on the tricyclic core. Researchers have systematically introduced various chemical moieties at different positions to map out the structural requirements for desired biological actions, such as anticancer and anti-leishmanial activities. nih.govnih.gov

C1, C3, C6, C7, and N9 Substituent Effects

Systematic modifications of the 9H-pyrido[3,4-b]indole scaffold have revealed that substitutions at the C1, C3, C6, C7, and N9 positions play a pivotal role in modulating biological activity. nih.govnih.govlongdom.org

At the C1 position , the introduction of bulky aromatic groups, such as a 1-naphthyl group, has been shown to significantly enhance anticancer activity. nih.govresearchgate.net This is exemplified by the compound 1-(1-naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole, which has demonstrated potent, broad-spectrum anticancer effects. nih.govlongdom.org The antiproliferative potency of this compound is notable, with IC₅₀ values as low as 80 nM for breast cancer cell lines. nih.govresearchgate.netnih.gov

Substitutions at the C3 position have also been explored. For instance, a series of piperazinyl-β-carboline-3-carboxamide derivatives were designed and synthesized, showing promising anti-leishmanial activity. nih.gov The specific nature of the substituent at C3 can fine-tune the compound's interaction with its biological target.

The C6 and C7 positions on the indole (B1671886) ring are also critical for activity. A methoxy (B1213986) group at the C6 position, particularly when combined with a 1-naphthyl group at C1, has been identified as a key feature for potent antiproliferative activity. nih.govresearchgate.netacs.org This suggests that electronic effects and the potential for hydrogen bonding at this position are important for target engagement.

Finally, substitution at the N9 position of the indole nitrogen can have a disruptive effect on biological activity. For instance, the introduction of a methyl group at N9 was found to disrupt binding interactions, likely by interfering with crucial hydrogen bond formation involving the N9 hydrogen. nih.govlongdom.orgresearchgate.net

Compound IDC1 SubstituentC6 SubstituentN9 SubstituentBiological Activity (Anticancer IC₅₀)
Compound 11 1-NaphthylMethoxyH80 nM (Breast), 130 nM (Colon), 130 nM (Melanoma), 200 nM (Pancreatic) nih.govlongdom.orgresearchgate.net
N9-Methyl Analog 1-NaphthylMethoxyMethylDisrupted binding interactions longdom.orgresearchgate.net

Role of Halogenation (e.g., Bromine Position) in Bioactivity

The presence and position of halogen atoms, particularly bromine, on the pyrido[3,4-b]indole skeleton are significant determinants of biological activity. researchgate.net While this article focuses on 8-bromo derivatives, it is noteworthy that the position of the bromine atom can dramatically alter the compound's properties.

Studies have shown that the introduction of a bromine atom at the 8-position can enhance the affinity of some β-carboline derivatives for certain biological targets. acs.org This suggests that the electronic and steric properties of the bromine atom at this specific location contribute favorably to molecular recognition and binding. The precise impact of bromine's position underscores the importance of regiochemistry in the design of potent and selective analogues.

Elucidation of Pharmacophoric Elements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound series of compounds, several key pharmacophoric elements have been identified through SAR studies and computational modeling. nih.gov

The essential features for potent anticancer activity in this class of compounds include:

A planar, tricyclic pyrido[3,4-b]indole core, which provides the fundamental scaffold for interaction with biological targets.

A large, hydrophobic aromatic substituent at the C1 position, such as a naphthyl group, which appears to be crucial for high potency. nih.govresearchgate.net

An electron-donating group, specifically a methoxy group, at the C6 position, which enhances activity. nih.govresearchgate.net

An unsubstituted N9 hydrogen, which is critical for forming hydrogen bonds with the target protein. nih.govresearchgate.net

Modulation of Specific Target Interactions through Structural Modification

The structural modifications of this compound analogues allow for the fine-tuning of their interactions with specific biological targets. researchgate.net This principle is fundamental to rational drug design, aiming to enhance desired activities while minimizing off-target effects.

For example, in the context of anticancer activity, these compounds have been investigated as inhibitors of the MDM2-p53 protein-protein interaction. nih.gov Computational docking studies suggest that the 6-methoxy group can form a hydrogen bond with the Tyr106 residue of MDM2, while the C1-naphthyl group engages in hydrophobic and π-π stacking interactions with other key residues like Val93, Tyr100, and His96. nih.govresearchgate.net The disruption of binding by an N9-methyl group further supports the proposed binding mode, where the N9 hydrogen acts as a crucial hydrogen bond donor. longdom.orgresearchgate.net

These findings illustrate how specific structural elements can be rationally modified to optimize interactions with a target protein, thereby modulating the biological response. The ability to selectively enhance or diminish interactions through chemical synthesis is a powerful tool in the development of new therapeutic agents. nih.govnih.gov

Relationship between Indole Bicyclic Skeleton and Biological Activity

The indole bicyclic system, which forms the core of the 9H-pyrido[3,4-b]indole structure, is a privileged scaffold in medicinal chemistry. nih.govnih.gov This heterocyclic framework is present in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govmdpi.comresearchgate.net The rigid, planar nature of the indole ring system provides a well-defined three-dimensional structure that can effectively interact with various biological macromolecules, including enzymes and receptors. nih.gov

The indole nucleus itself is a crucial element in many biologically active molecules, and its presence in the this compound scaffold is fundamental to its activity. nih.govimpactfactor.org The π-electron system of the indole ring allows for various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are often critical for high-affinity binding to protein targets. The ability to easily functionalize different positions of the indole ring allows for the systematic exploration of SAR and the optimization of pharmacological properties. acs.org


Mechanistic Investigations of Biological Action

Cellular and Molecular Targets

Research indicates that the broader class of pyrido[3,4-b]indoles, or β-carbolines, demonstrates significant anticancer activity across a spectrum of aggressive cancers. nih.govlongdom.orgnih.gov These include metastatic pancreatic cancer, non-small cell lung cancer, triple-negative breast cancers, and certain types of melanoma, colon, and prostate cancers. nih.govlongdom.org A key molecular target identified for this class of compounds is the Mouse double minute 2 homolog (MDM2), a protein that is a critical negative regulator of the p53 tumor suppressor. nih.govresearchgate.net By inhibiting the MDM2-p53 interaction, these compounds can lead to an increase in p53 protein levels and the transcription of its target genes, such as p21, which plays a crucial role in cell cycle arrest. nih.gov

Derivatives of 9H-pyrido[3,4-b]indole have also been investigated for their neuroprotective effects, with some acting as inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Furthermore, some β-carboline derivatives have been identified as activators of the aryl hydrocarbon receptor (AHR), leading to the induction of cytochrome P450 enzymes. nih.gov

Enzymatic Inhibition Profiles

The inhibitory effects of the parent compound, norharman (9H-pyrido[3,4-b]indole), on cytochrome P450 (CYP) related enzyme activities have been studied. nih.gov Norharman was found to inhibit microsomal CYP-related enzyme activities and the binding of carbon monoxide to the CYP heme. nih.gov It acts as a noncompetitive inhibitor of CYP1A-related activities. nih.gov This inhibition of CYP-mediated biotransformation is thought to occur at concentrations lower than those required for its intercalation into DNA. nih.gov

While specific studies on the 8-bromo derivative's effect on carbonic anhydrase are not detailed in the provided results, the broader class of β-carbolines has been explored for enzyme inhibition. ontosight.ai Research on other heterocyclic compounds, such as pyrazolo[4,3-c]pyridine sulfonamides and 2,4-dioxothiazolidinyl acetic acids, has demonstrated selective inhibition of certain carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govnih.gov For instance, some sulfonamide derivatives showed inhibitory activity against bacterial β-CAs and γ-CAs. nih.gov Additionally, certain imine derivatives have shown inhibitory percentages against CAIII and CAIX. researchgate.net

Protein-Ligand Binding Interactions

Computational docking studies of pyrido[3,4-b]indole derivatives with MDM2 have provided insights into their binding interactions. nih.govlongdom.orgresearchgate.net These studies suggest the formation of hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions with key amino acid residues in the MDM2 binding pocket, such as Tyr100, Tyr106, Val93, His96, Leu54, and Ile99. nih.govresearchgate.net The presence of a hydrogen atom at the N9 position appears to be crucial for these binding interactions, as an N9-methyl group was found to disrupt them. nih.govlongdom.orgresearchgate.net

The parent compound, norharman, is also known to intercalate into DNA. nih.gov This interaction is another facet of its biological activity, although its inhibition of CYP enzymes occurs at lower concentrations. nih.gov The interaction between norharman and 2'-deoxynucleotides has been shown to be pH-dependent. nih.gov

Modulation of Cellular Signaling Pathways

A significant mechanistic feature of the pyrido[3,4-b]indole class of compounds is their ability to induce a strongly selective G2/M cell cycle phase arrest in cancer cells. nih.govlongdom.orgresearchgate.netresearchgate.net This arrest is a downstream effect of the inhibition of the MDM2-p53 pathway, leading to increased p53 and p21 levels. nih.gov

Furthermore, the activation of the aryl hydrocarbon receptor (AHR) by certain β-carboline derivatives leads to the transcriptional activation of AHR-dependent genes, such as those encoding CYP1A enzymes. nih.gov This can, in turn, affect cellular metabolism. For example, some derivatives have been shown to decrease the expression of phosphoenolpyruvate (B93156) carboxykinase mRNA and subsequent glucose output in hepatocytes. nih.gov In other contexts, the activation of cAMP-dependent signaling pathways has been shown to modulate the activity of steroid receptors, suggesting that β-carboline-like structures could potentially influence such pathways. nih.gov

pH-Dependent Interactions with Biomolecules

The interaction of norharman, the parent compound of 8-Bromo-9H-pyrido[3,4-b]indole, with 2'-deoxynucleotides (dNMPs) such as 2'-deoxyguanosine (B1662781) 5'-monophosphate (dGMP), 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP), and 2'-deoxycytidine (B1670253) 5'-monophosphate (dCMP) is influenced by pH. nih.gov Studies using UV-vis and 1H-NMR spectroscopy for the ground state and fluorescence spectroscopy for the excited state have demonstrated this dependency. nih.govresearchgate.net The binding affinity of β-carbolines to biomolecules generally increases as the pH decreases, which corresponds to conditions where the protonated form of the alkaloid is more prevalent. researchgate.net The interaction is not solely based on π-stacking; the phosphate (B84403) group of the nucleotide also plays a significant role. researchgate.net

Computational and in Silico Studies

Molecular Docking and Binding Affinity Predictions

No specific molecular docking or binding affinity prediction studies for 8-Bromo-9H-pyrido[3,4-b]indole have been identified in the reviewed literature.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ambeed.com This technique is instrumental in drug discovery for predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a function that estimates the binding energy. A lower binding energy score generally indicates a more stable and, therefore, more likely interaction.

For the broader class of pyrido[3,4-b]indoles, docking studies have been performed to investigate their binding to targets like MDM2, an oncoprotein. These studies have suggested key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their anticancer activity. A hypothetical docking study of this compound would involve selecting a relevant biological target and using docking software to predict its binding mode and affinity, providing insights into its potential biological activity.

Structure-Based Drug Design Approaches

There are no specific structure-based drug design (SBDD) studies available in the public domain for this compound.

Structure-based drug design is a powerful strategy in medicinal chemistry that relies on the three-dimensional structure of a biological target. ambeed.com By understanding the architecture of the target's binding site, new molecules can be designed or existing ones modified to achieve a better fit and, consequently, higher potency and selectivity. This process often involves an iterative cycle of designing, synthesizing, and testing compounds, with computational methods like molecular docking providing crucial guidance at the design stage.

In the context of the pyrido[3,4-b]indole scaffold, SBDD has been employed to develop potent anticancer agents. For instance, knowledge of the MDM2 binding pocket has guided the synthesis of derivatives with improved activity. Should a biological target for this compound be identified, SBDD principles could be applied to rationally design new analogs with enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A specific Quantitative Structure-Activity Relationship (QSAR) model for this compound has not been reported in the available scientific literature.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. QSAR models are developed by calculating molecular descriptors (e.g., electronic, hydrophobic, steric) for a set of compounds with known activities and then using statistical methods to build a predictive model.

For a series of pyrido[3,4-b]indole derivatives, QSAR studies have been conducted to understand the structural requirements for their antiproliferative activity against various cancer cell lines. These studies have utilized methods like kernel-based partial least squares (KPLS) regression and 3D-QSAR to build models that can predict the activity of new compounds. A future QSAR study incorporating this compound would require a dataset of related compounds with measured biological activities to develop a model that could predict its potency and guide further optimization.

Conformational Analysis and Molecular Dynamics Simulations

There is no information available from conformational analysis or molecular dynamics (MD) simulations specifically for this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it dictates how it can interact with a biological target. Molecular dynamics (MD) simulations provide a more dynamic view, simulating the movement of atoms and molecules over time. This allows for the study of how a ligand and its target protein behave and interact in a more realistic, solvated environment, providing insights into the stability of the complex and the energetics of binding.

MD simulations are a valuable tool in drug discovery for refining docked poses, understanding allosteric effects, and calculating binding free energies. While no MD simulations have been reported for this compound, this technique could be used to explore its conformational landscape and to simulate its interaction with a target protein, providing a deeper understanding of its potential mechanism of action at an atomic level.

Advanced Analytical Techniques in Research and Characterization

Spectroscopic Methods for Structural Elucidation of Synthesized Compounds

Spectroscopic techniques are indispensable for determining the molecular architecture of newly synthesized compounds. By probing how molecules interact with electromagnetic radiation, these methods reveal detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H-NMR spectroscopy identifies the chemical environment of hydrogen atoms (protons) within a molecule. For 8-Bromo-9H-pyrido[3,4-b]indole, the ¹H-NMR spectrum provides distinct signals for each unique proton. rsc.org The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons, while the splitting patterns (coupling constants, J, in Hertz) reveal the number of neighboring protons. rsc.org This information is crucial for assigning protons to their specific positions on the pyrido[3,4-b]indole ring system.

A reported ¹H-NMR spectrum for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows characteristic peaks confirming its structure. rsc.org The downfield signal at 11.81 ppm corresponds to the acidic N-H proton of the indole (B1671886) ring. rsc.org The aromatic protons appear at distinct chemical shifts, with their coupling patterns providing definitive evidence of their relative positions on the tricyclic system. rsc.org

Interactive Table: ¹H-NMR Spectroscopic Data for this compound Data recorded on a 400 MHz spectrometer in DMSO-d₆. rsc.org

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Inferred Assignment
11.81s (singlet)-N9-H
8.96d (doublet)1.1H-1
8.39d (doublet)5.3H-3
8.28d (doublet)7.8H-5 or H-7
8.14dd (doublet of doublets)5.3, 1.1H-4
7.78dd (doublet of doublets)7.7, (unresolved)H-5 or H-7
7.35t (triplet)7.8H-6

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. While specific ¹³C-NMR data for this compound is not detailed in the available search results, analysis of closely related β-carboline derivatives demonstrates the utility of this technique. For instance, in a similar framework, carbon signals can be assigned to the aromatic and heterocyclic rings, with the position of the bromine atom influencing the chemical shift of the carbon to which it is attached (C-8) and adjacent carbons. google.com

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar, medium-to-high molecular weight compounds like β-carboline derivatives, as it typically keeps the molecule intact. rsc.org

In ESI-MS analysis, the compound is ionized, most commonly by protonation, to form a molecular ion, such as [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with high precision. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with a high degree of accuracy by measuring the exact mass. For example, the HRMS (ESI-TOF) analysis of a related β-carboline derivative yielded a precise mass that confirmed its elemental composition. google.com For this compound (C₁₁H₇BrN₂), the expected exact mass for the protonated molecule [M+H]⁺ would be used to confirm its synthesis.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups.

In the characterization of this compound, the IR spectrum would display characteristic absorption bands. While a specific spectrum for this compound is not provided in the search results, data from a related β-carboline derivative shows typical absorption frequencies (ν_max). google.com Key absorptions would include:

N-H stretching: A sharp to broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the indole ring.

C-H stretching: Signals for aromatic C-H bonds typically appear just above 3000 cm⁻¹.

C=N and C=C stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and pyridine (B92270) rings.

C-Br stretching: A band in the lower frequency "fingerprint region" (typically 500-650 cm⁻¹) indicating the presence of the carbon-bromine bond.

Interactive Table: Representative FTIR Data for a β-Carboline Core Structure Based on data from a related derivative. google.com

Wavenumber (ν_max, cm⁻¹)Bond VibrationFunctional Group
3221N-H StretchIndole N-H
3118-3025C-H StretchAromatic C-H
1651C=N StretchPyridine Ring
1559-1431C=C StretchAromatic Rings
818, 738C-H BendAromatic C-H Out-of-Plane Bending

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. While a specific crystal structure for this compound was not found in the provided search results, analysis of the parent compound, norharmane (9H-pyrido[3,4-b]indole), reveals the type of data that would be obtained. nih.gov Such an analysis would confirm the planarity of the carboline ring system and detail how the molecules pack together in the crystal lattice, identifying intermolecular forces like hydrogen bonding (e.g., between the N-H group of one molecule and the pyridine nitrogen of another) and π-π stacking interactions. nih.gov

Chromatographic Techniques for Purification and Analysis in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the purification of synthesized compounds and for analytical assessment of purity.

Following a synthesis reaction, the crude product mixture containing this compound must be purified. Flash column chromatography is a common and effective method for this purpose. rsc.org In this technique, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs because different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). rsc.org After separation, recrystallization may be used to obtain the final product with high purity. rsc.org

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that uses high pressure to pass the solvent through the column, leading to higher resolution and faster separation times. It is a primary method for assessing the purity of a compound and can also be used for quantification. rsc.org

For this compound, an HPLC method would be developed to confirm the purity of the final product. A typical setup involves a reversed-phase column (e.g., C18) where the stationary phase is nonpolar. The mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs light. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. In related research, HPLC has also been used on chiral stationary phases to determine the enantiomeric excess of chiral β-carboline derivatives. rsc.org

Column Chromatography for Compound Isolation

Column chromatography is an indispensable purification technique in the synthesis of this compound and its derivatives. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. In the synthesis of related pyrido[3,4-b]indole structures, researchers frequently employ this technique to isolate the desired products from reaction mixtures. scispace.comresearchgate.net

The general procedure involves dissolving the crude reaction residue in a minimal amount of solvent and loading it onto a column packed with a solid adsorbent, most commonly silica gel or alumina. scispace.comacs.org A solvent system, or eluent, is then passed through the column. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities.

For instance, in the purification of various 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives, flash column chromatography using a methanol (B129727) (MeOH) and chloroform (B151607) (CHCl3) solvent system has proven effective. scispace.com Similarly, for other related heterocyclic cores like 9H-pyrimido[4,5-b]indoles, flash column chromatography with eluents such as dichloromethane (B109758) (DCM) and saturated NaHCO3 solution is used for purification. semanticscholar.org The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure compound. scispace.comresearchgate.net

Table 1: Typical Column Chromatography Systems for Pyridoindole Derivatives

Stationary PhaseMobile Phase (Eluent) SystemCompound Class
Silica GelMethanol/Chloroform (MeOH/CHCl3)3-Substituted 9H-pyrido[3,4-b]indol-1(2H)-ones scispace.com
AluminaDichloromethane/Methanol·NH3 (DCM/MeOH·NH3)2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles acs.org
Silica GelDichloromethane (DCM) / Petroleum EtherBODIPY Dyes researchgate.net
Silica GelDichloromethane (DCM)9H-pyrimido[4,5-b]indole derivatives semanticscholar.org

Cell-Based Assays and Biological Screening Methodologies

Following synthesis and purification, derivatives of the 9H-pyrido[3,4-b]indole scaffold are subjected to a variety of cell-based assays to determine their biological effects. These screening methodologies are crucial for identifying compounds with potential therapeutic applications, particularly in oncology.

To evaluate the anticancer potential of novel pyrido[3,4-b]indole derivatives, their effect on the viability and proliferation of cancer cells is a primary focus. nih.gov A widely used method for this purpose is the MTS assay, such as the CellTiter 96® AQueous non-radioactive cell proliferation assay. longdom.orgnih.gov This colorimetric assay measures cell viability based on the metabolic reduction of a tetrazolium compound, (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt), or MTS, by dehydrogenase enzymes in metabolically active cells. longdom.orgnih.gov This conversion produces a soluble formazan (B1609692) product, and the amount of formazan, measured by its absorbance, is directly proportional to the number of living cells in the culture. longdom.orgnih.gov

Through these assays, researchers can determine the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration required to inhibit cell proliferation by 50%. Studies on various pyrido[3,4-b]indole derivatives have demonstrated potent, broad-spectrum anticancer activity, with IC50 values reaching the nanomolar range against several human cancer cell lines. longdom.orgresearchgate.net

Table 2: Antiproliferative Activity (IC50) of a Representative Pyrido[3,4-b]indole Derivative (Compound 11) in Various Cancer Cell Lines*

Cell LineCancer TypeIC50 (nM)
HCT116Colon130 longdom.orgresearchgate.net
HPACPancreatic200 longdom.orgresearchgate.net
MCF-7Breast80 longdom.orgresearchgate.net
A375Melanoma130 longdom.orgresearchgate.net
*Compound 11 is identified as 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole. longdom.orgresearchgate.net

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. It is extensively applied in the biological characterization of pyrido[3,4-b]indole derivatives to understand their mechanisms of action, specifically their effects on the cell cycle and apoptosis (programmed cell death). nih.gov

Cell Cycle Analysis: To analyze the cell cycle, cells are treated with the compound of interest, harvested, and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). nih.govabcam.com The fluorescence intensity of the stained cells is directly proportional to their DNA content. youtube.com Flow cytometric analysis of the DNA content allows for the quantification of cells in different phases of the cell cycle: G0/G1 (one set of DNA), S (DNA synthesis phase, with varying DNA content), and G2/M (mitosis phase, with two sets of DNA). youtube.comnationwidechildrens.org

Research has shown that a key mechanistic feature of the pyrido[3,4-b]indole class of compounds is their ability to induce a strong and selective arrest of cancer cells in the G2/M phase of the cell cycle. researchgate.net This arrest prevents the cells from dividing, ultimately inhibiting tumor growth.

Apoptosis Analysis: Flow cytometry is also a primary method for detecting and quantifying apoptosis. nih.govnih.gov A common approach involves the dual staining of cells with Annexin V and a viability dye like propidium iodide (PI). nih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can identify these early apoptotic cells. PI is a membrane-impermeable dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

This dual-staining method allows for the differentiation of four cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

This multiparametric analysis provides detailed insight into the cell death pathways initiated by compounds like this compound and its derivatives. nih.gov

Future Research Directions and Therapeutic Prospects

Development of Novel Analogues with Enhanced Specificity and Potency

The core structure of 8-Bromo-9H-pyrido[3,4-b]indole serves as a valuable scaffold for the synthesis of new chemical entities. Future research will likely focus on the strategic modification of this parent molecule to generate analogues with improved pharmacological profiles. The bromine atom at the 8-position is a particularly useful feature, acting as a versatile intermediate for introducing a variety of substituents through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the β-carboline nucleus.

Structure-activity relationship (SAR) studies are crucial in this context. researchgate.net By synthesizing series of derivatives with modifications at the 8-position, as well as other sites on the β-carboline ring, researchers can identify key structural features that govern potency and selectivity for specific biological targets. For instance, research on related 8-substituted β-carboline derivatives has demonstrated that the introduction of different groups can significantly influence their antitumor activity. elsevierpure.com A study on 3-benzylamino-β-carboline derivatives showed that introducing a methylamino group at the 8-position resulted in compounds with high antitumor activity against HeLa S-3 cell lines. elsevierpure.com Similarly, the 8-bromo derivative of adenine (B156593) has been utilized as a key intermediate in the synthesis of potent Toll-like receptor 7 agonists, highlighting the utility of the 8-bromo substitution in creating potent biological modulators. nih.gov

Furthermore, creating conformationally restrained analogues can enhance binding affinity and specificity for a target receptor or enzyme. nih.gov By tethering side chains to the indole (B1671886) nucleus, it is possible to lock the molecule into a bioactive conformation, potentially leading to a significant increase in potency. nih.gov The development of such analogues of this compound could yield highly selective agents for a variety of therapeutic targets.

Exploration of New Biological Targets and Disease Indications

The β-carboline scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govtaylorfrancis.comroutledge.com This suggests that this compound and its derivatives may have therapeutic potential across a broad spectrum of diseases. While β-carbolines have been investigated for their effects on the central nervous system, their utility extends far beyond this area. taylorfrancis.comroutledge.com

Future research should aim to screen this compound and its novel analogues against a diverse panel of biological targets. This could uncover new therapeutic applications in oncology, infectious diseases, and inflammatory conditions. For example, β-carboline derivatives have shown promise as:

Anticancer agents: They can intercalate into DNA, inhibit cyclin-dependent kinases (CDKs), and topoisomerase enzymes, all of which are critical targets in cancer therapy. nih.govtaylorfrancis.comroutledge.com SAR studies on 6- and 8-substituted 3-benzylamino-β-carboline derivatives have identified compounds that induce apoptosis and cause cell cycle arrest in cancer cells. elsevierpure.com

Antimicrobial and Antiviral agents: The β-carboline framework is found in compounds with antiviral, antiparasitic, and antimicrobial properties. taylorfrancis.comroutledge.com Recent studies on tetrahydro-β-carboline derivatives have identified molecules that act as reactive oxygen species (ROS) inducers for the treatment of bacterial diseases. nih.gov

Neurological and Psychiatric Disorders: The structural similarity of β-carbolines to neurotransmitters has led to their investigation for conditions like Alzheimer's disease. acs.org They have been shown to target acetylcholinesterase and have the potential to be developed into multi-target-directed ligands for this complex disease. acs.org Additionally, some β-carbolines interact with the 5-HT2A receptor, a key target in psychiatric and neurological conditions. wikipedia.org

Pain Management: Certain β-carboline derivatives have been identified as potent and selective antagonists of the transient receptor potential melastatin 8 (TRPM8) ion channel, a target for analgesic agents. nih.gov

The following table summarizes some of the potential biological targets for β-carboline derivatives, which could be explored for this compound.

Potential Biological TargetTherapeutic AreaReference
Cyclin-Dependent Kinases (CDKs)Oncology taylorfrancis.comroutledge.com
TopoisomeraseOncology, Antibacterial taylorfrancis.comroutledge.com
Monoamine Oxidase (MAO)Neurological Disorders taylorfrancis.comroutledge.com
AcetylcholinesteraseAlzheimer's Disease acs.org
5-HT2A ReceptorNeurological/Psychiatric Disorders wikipedia.org
Haspin KinaseOncology nih.gov
TRPM8 Ion ChannelPain Management nih.gov
Bromodomain-containing proteinsOncology, Inflammation nih.gov
Bacterial Type II TopoisomerasesInfectious Diseases nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. nih.gov For this compound, this integrated approach can significantly accelerate the identification and optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound analogues with their biological activities. nih.gov These models can predict the potency of newly designed compounds, helping to prioritize which molecules to synthesize and test experimentally. nih.govnih.gov For example, QSAR models have been successfully used to guide the design of novel inhibitors for various targets by identifying key molecular descriptors that influence activity. nih.govnih.gov

Molecular docking simulations can provide insights into how this compound and its derivatives bind to the active sites of target proteins. researchgate.net This information is invaluable for understanding the molecular basis of their activity and for designing new analogues with improved binding affinity and selectivity. researchgate.net Docking studies have been instrumental in the development of β-carboline-based inhibitors for targets such as haspin kinase and in exploring interactions with viral proteins like the SARS-CoV-2 nsp3 macrodomain. nih.govnih.gov

Molecular dynamics (MD) simulations can further refine the understanding of the dynamic interactions between a ligand and its target protein over time, providing a more realistic picture of the binding event. benthamscience.com These computational techniques, when combined with experimental data from biophysical assays and structural biology, create a robust framework for rational drug design. benthamscience.com

The table below outlines how these computational methods can be applied to the study of this compound.

Computational MethodApplication in Drug DiscoveryReference
QSARPredict biological activity and guide the design of new analogues. nih.govnih.gov
Molecular DockingVisualize binding modes and predict binding affinity to target proteins. researchgate.netbenthamscience.com
Molecular DynamicsSimulate the dynamic interactions between the compound and its target. benthamscience.com
Virtual ScreeningScreen large libraries of compounds to identify potential hits for a specific target. nih.gov

Role of this compound in Lead Optimization and Drug Candidate Development

The process of transforming a promising "hit" compound from an initial screening into a viable drug candidate is known as lead optimization. biobide.comdanaher.com This phase focuses on refining the compound's properties to enhance efficacy, selectivity, and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. biobide.comdanaher.com this compound, with its modifiable β-carboline scaffold, is an excellent starting point for such optimization efforts.

Systematic modifications to the this compound structure can be made to improve its drug-like properties. biobide.com This includes altering functional groups to enhance metabolic stability, improve solubility, and reduce potential off-target effects. scienceopen.com The bromine at the 8-position provides a key site for such modifications, allowing for the introduction of various chemical moieties that can fine-tune the molecule's pharmacological profile. Lead optimization of related heterocyclic scaffolds has successfully led to the identification of clinical candidates. nih.gov For example, the optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines led to a potent antibacterial agent. nih.gov

The ultimate goal of this process is to develop a drug candidate that not only has high potency and selectivity for its intended target but also possesses the necessary pharmacokinetic and safety properties to be successful in clinical trials. biobide.com The versatility of the this compound scaffold makes it a valuable asset in the quest for new and effective medicines. nih.govtaylorfrancis.comroutledge.com

Q & A

Q. What are the standard methods for synthesizing 8-Bromo-9H-pyrido[3,4-b]indole, and how can purity be ensured?

Synthesis typically involves regioselective bromination of the β-carboline core. A validated protocol includes:

  • Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled conditions to target the 8-position.
  • Purification : Flash column chromatography with gradients of ethyl acetate/hexane to isolate the product.
  • Validation : LC-MS (e.g., m/z = 254 [M+H]⁺) and ¹H NMR (DMSO-d₆, δ ~8.2–8.5 ppm for aromatic protons) confirm purity and regiochemistry .
  • Critical Step : Avoid over-bromination by monitoring reaction time and temperature.

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

Key methods include:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). For example, the 8-bromo substituent deshields adjacent protons, observed as distinct doublets in aromatic regions .
  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 247.09) .
  • FTIR : Identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹) .

Advanced Research Questions

Q. What methodologies are used to study the interaction of this compound with biological targets like DNA or enzymes?

  • DNA Binding Assays :
    • Fluorescence Quenching : Monitor changes in intrinsic fluorescence upon DNA addition. Scatchard plots quantify binding constants (e.g., Kd ~10⁻⁶ M for β-carboline-DNA interactions) .
    • UV-Vis Spectroscopy : Hypochromic shifts in absorption spectra indicate intercalation .
  • Enzyme Inhibition Studies :
    • Xanthine Oxidase Assays : Measure inhibition kinetics using spectrophotometric detection of uric acid formation at 295 nm. IC₅₀ values correlate with substituent electronegativity .

Q. How can synthetic challenges, such as competing bromination sites or protecting group strategies, be addressed?

  • Regioselectivity : Use directing groups (e.g., methoxy) to favor bromination at the 8-position. Computational modeling (DFT) predicts reactivity trends .
  • Protection of Functional Groups : For example, diisobutyl aluminum hydride (DIBAL) selectively reduces esters without affecting hydroxy groups in multi-step syntheses .

Q. What advanced techniques enable enantiomeric resolution of chiral derivatives of this compound?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) for enantiomer separation.
  • Circular Dichroism (CD) : Confirm enantiopurity by analyzing Cotton effects in the 200–300 nm range .

Q. How do computational methods aid in understanding the pharmacological activity of this compound?

  • Molecular Docking : Simulate binding to targets like MAO-A or DNA using AutoDock Vina. The bromine atom enhances hydrophobic interactions in binding pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .

Methodological Considerations

  • Contradictions in Data : For example, fluorescence quenching studies () may conflict with computational predictions of binding modes. Validate experimentally via mutagenesis or isothermal titration calorimetry (ITC).
  • Safety Protocols : Handle brominated derivatives in fume hoods due to potential toxicity. Use PPE and avoid combustion (decomposition releases HBr) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.